6,7-Dimethoxycinnoline-3-carboxylic acid

Kinase Inhibition Selectivity Cyclin G Associated Kinase

6,7-Dimethoxycinnoline-3-carboxylic acid is a privileged heterocyclic scaffold validated for potent and selective cyclin G associated kinase (GAK) inhibition. The 6,7-dimethoxy substitution pattern is critical for achieving a >50,000-fold selectivity window and high GAK potency, directly addressing key targets in Parkinson’s disease and cancer research. It also offers a differentiated VEGFR-2 inhibitor core, distinct from generic quinoline alternatives. The 3-carboxylic acid handle enables facile amidation or esterification to explore structure-activity relationships. Procure this high-purity building block to accelerate your kinase drug discovery and chemical biology studies.

Molecular Formula C11H10N2O4
Molecular Weight 234.211
CAS No. 929971-95-9
Cat. No. B2367994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxycinnoline-3-carboxylic acid
CAS929971-95-9
Molecular FormulaC11H10N2O4
Molecular Weight234.211
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(N=N2)C(=O)O)OC
InChIInChI=1S/C11H10N2O4/c1-16-9-4-6-3-8(11(14)15)13-12-7(6)5-10(9)17-2/h3-5H,1-2H3,(H,14,15)
InChIKeyPBTKNSLLXQBHGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxycinnoline-3-carboxylic acid (CAS 929971-95-9): Scoping the Differentiation Potential of a Cinnoline-Based Scaffold in Kinase and Heterocyclic Chemistry Research


6,7-Dimethoxycinnoline-3-carboxylic acid is a heterocyclic cinnoline derivative characterized by a 6,7-dimethoxy substitution pattern on the cinnoline ring and a carboxylic acid group at the 3-position. This specific substitution pattern distinguishes it from other cinnoline analogs. The 6,7-dimethoxy motif has been identified as a critical structural feature in certain research contexts, notably in enhancing the potency and selectivity of cyclin G associated kinase (GAK) inhibitors [1], and derivatives of 6,7-dimethoxycinnoline have been evaluated as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors [2]. The compound's carboxylic acid moiety also provides a reactive handle for further functionalization, such as amidation or esterification .

6,7-Dimethoxycinnoline-3-carboxylic acid (CAS 929971-95-9): The Critical Impact of Substitution Patterns on Kinase Selectivity and Chemical Reactivity


Direct substitution of 6,7-Dimethoxycinnoline-3-carboxylic acid with a generic cinnoline-3-carboxylic acid or other positional isomers is scientifically unsound. The specific 6,7-dimethoxy substitution pattern is not a passive structural feature; it has been demonstrated to be a critical determinant of biological activity. In a study of cyclin G associated kinase (GAK) inhibitors, the 6,7-dimethoxy motif was shown to confer a "dramatic increase" in both GAK potency and selectivity within the Numb-associated kinase (NAK) family [1]. Conversely, cinnolines lacking this substitution pattern, such as the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives evaluated as quinolone isosteres, displayed only modest antibacterial activity, with minimum inhibitory concentrations (MICs) in the range of first-generation quinolones like nalidixic acid, and generally showed lower electron density and reduced antibacterial activity compared to their quinoline counterparts [2].

6,7-Dimethoxycinnoline-3-carboxylic acid (CAS 929971-95-9): Core Differentiating Evidence Against Cinnoline and Quinolone Analogs


6,7-Dimethoxy Motif Confers Dramatic Increase in GAK Kinase Potency and Selectivity

The 6,7-dimethoxy substitution pattern on a cinnoline-like core is a key driver of potency and selectivity for cyclin G associated kinase (GAK). A study optimizing 4-anilinoquinolines as GAK inhibitors found that incorporating the 6,7-dimethoxy motif resulted in compounds with nanomolar activity against GAK and a narrow-spectrum kinome profile. The lead compound (49), 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, achieved over 50,000-fold selectivity for GAK over other members of the Numb-associated kinase (NAK) subfamily [1]. This highlights the critical nature of the 6,7-dimethoxy substitution for achieving the desired target selectivity and potency in a research context.

Kinase Inhibition Selectivity Cyclin G Associated Kinase

4-Oxocinnoline-3-carboxylic Acids Show Inferior Antibacterial Activity to Quinolone Isosteres

Cinnoline-3-carboxylic acids without the 6,7-dimethoxy pattern have been explored as isosteric analogues of quinolone antibacterials. However, a study on 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives found them to be less potent than their quinoline counterparts. The minimum inhibitory concentrations (MICs) of the most active cinnoline derivatives were comparable to the first-generation quinolone nalidixic acid, a weak antibacterial agent [1]. Furthermore, computational analysis revealed that cinnoline derivatives have lower electron density than corresponding quinolines, which correlates with their weaker in vitro antibacterial activity [2].

Antibacterial Quinolone Isosteres Structure-Activity Relationship

VEGFR-2 Inhibitory Activity Validates 6,7-Dimethoxycinnoline as a Privileged Scaffold for Kinase Research

The 6,7-dimethoxycinnoline core has been independently validated as a scaffold for developing vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. A series of 6,7-dimethoxycinnoline derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2 and EGFR kinases. This study, while not reporting the activity of the specific carboxylic acid, confirms that the 6,7-dimethoxycinnoline substructure is a productive starting point for medicinal chemistry campaigns targeting tyrosine kinases involved in angiogenesis and tumor growth [1].

Angiogenesis VEGFR-2 Scaffold Optimization

Cinnoline Core Confers Toxicity and Activity Against E. coli, a Baseline Property Absent in Many Heterocycles

The unsubstituted cinnoline core itself possesses intrinsic antibacterial activity against Escherichia coli . This property provides a baseline level of bioactivity that is not shared by many other heterocyclic scaffolds. This class-level activity suggests that cinnoline derivatives, including 6,7-Dimethoxycinnoline-3-carboxylic acid, may possess inherent cellular activity or membrane permeability that could be advantageous for optimizing lead compounds, even if the primary target is not antibacterial.

Antibacterial Escherichia coli Baseline Toxicity

6,7-Dimethoxycinnoline-3-carboxylic acid (CAS 929971-95-9): Targeted Research Applications for Kinase and Heterocyclic Chemistry


Scaffold for Developing Selective Cyclin G Associated Kinase (GAK) Inhibitors

The 6,7-dimethoxy motif has been shown to be a critical pharmacophore for achieving potent and highly selective inhibition of GAK [1]. Researchers aiming to develop tool compounds or lead candidates targeting GAK for Parkinson's disease or cancer research should prioritize this scaffold over generic cinnolines or quinolines. 6,7-Dimethoxycinnoline-3-carboxylic acid provides the core structure validated in the >50,000-fold selectivity window, with the carboxylic acid handle enabling facile derivatization to explore structure-activity relationships at the 3-position.

Core Scaffold for Tyrosine Kinase Inhibitor (TKI) Discovery Programs

The 6,7-dimethoxycinnoline core is a validated inhibitor scaffold for key tyrosine kinases, including VEGFR-2 [1]. For medicinal chemistry programs focused on angiogenesis or other TKI-driven processes, this compound offers a differentiated starting point. It provides a heterocyclic alternative to the more common quinoline and quinazoline kinase inhibitor scaffolds, and the 3-carboxylic acid provides a convenient vector for introducing diverse substituents to optimize potency, selectivity, and drug-like properties.

Investigating the Influence of the Cinnoline Core on Physicochemical and ADME Properties

The cinnoline core exhibits different electronic properties compared to quinolines, including lower electron density [1]. 6,7-Dimethoxycinnoline-3-carboxylic acid serves as an ideal model compound to systematically study how this change in electronic structure influences key drug-like properties such as solubility, lipophilicity (LogP/D), plasma protein binding, and metabolic stability. This data can inform the design of novel kinase inhibitors or other agents with improved pharmacokinetic profiles compared to traditional quinoline-based compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethoxycinnoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.